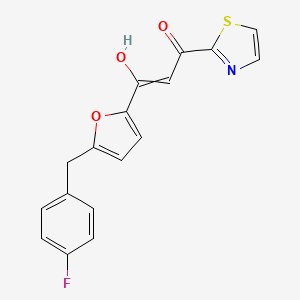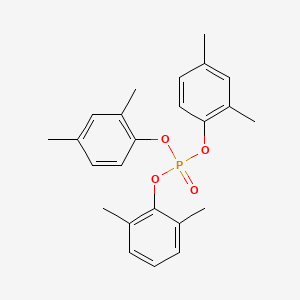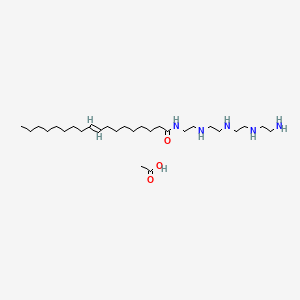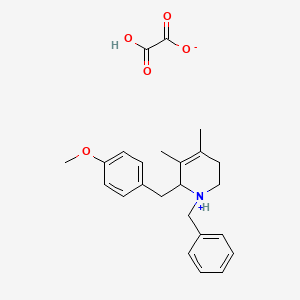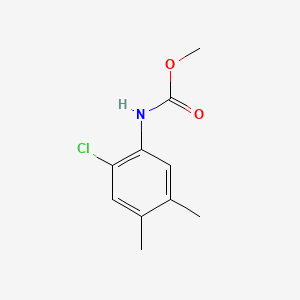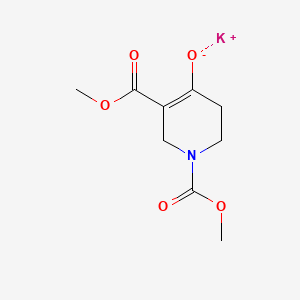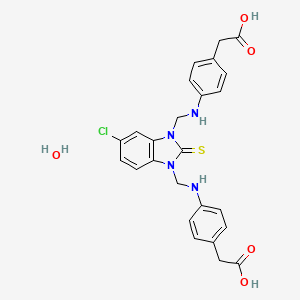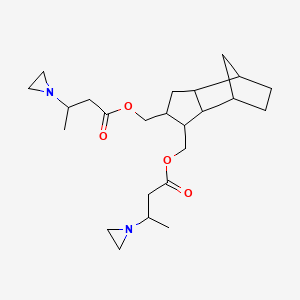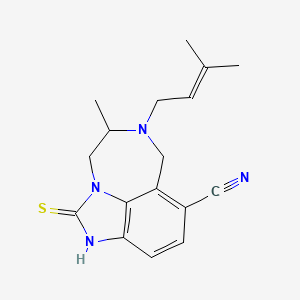![molecular formula C19H25N3O11S2 B12697301 (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid CAS No. 93919-36-9](/img/structure/B12697301.png)
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-ethenyl-1-azabicyclo[222]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid is a complex organic compound with a unique structure that combines a bicyclic azabicyclo octane moiety with a nitroquinoline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the azabicyclo octane structure, followed by the introduction of the ethenyl group. The nitroquinoline moiety is then synthesized separately and coupled with the azabicyclo octane derivative under specific conditions. The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted quinolines or oxidized azabicyclo octane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure and reactivity profile make it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products.
Mécanisme D'action
The mechanism of action of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The nitroquinoline moiety is particularly important for its biological activity, as it can participate in redox reactions and interact with nucleophilic sites in proteins and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-aminoquinolin-4-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-hydroxyquinolin-4-yl)methanol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol distinguishes it from its analogs. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93919-36-9 |
|---|---|
Formule moléculaire |
C19H25N3O11S2 |
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C19H21N3O3.2H2O4S/c1-2-12-11-21-9-7-13(12)10-17(21)19(23)15-6-8-20-18-14(15)4-3-5-16(18)22(24)25;2*1-5(2,3)4/h2-6,8,12-13,17,19,23H,1,7,9-11H2;2*(H2,1,2,3,4) |
Clé InChI |
ZYKWVBRBLRQCDC-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-])O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




